molecular formula C12H20O3 B1587822 7-oxo-11-Dodecenoic acid CAS No. 54921-60-7

7-oxo-11-Dodecenoic acid

Cat. No. B1587822
CAS RN: 54921-60-7
M. Wt: 212.28 g/mol
InChI Key: CDSFEDLMFNBDBT-UHFFFAOYSA-N
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Description

7-oxo-11-Dodecenoic acid is a chemical compound with the linear formula C12H20O3 . It has a molecular weight of 212.291 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 7-oxo-11-Dodecenoic acid is represented by the linear formula C12H20O3 . This indicates that the molecule consists of 12 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The exact mass of 7-oxo-11-Dodecenoic acid is 212.141245 . It has a molecular formula of C12H20O3 . The compound has 15 heavy atoms, no rings, no aromatic rings, 10 rotatable bonds, a Van der Waals molecular volume of 234.61, a topological polar surface area of 54.37, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and a logP of 2.95 .

Scientific Research Applications

Phytochemical Research

7-oxododec-11-enoic Acid is cataloged in phytochemical databases, indicating its presence in various plants and its potential role in plant biochemistry . Research in this field could explore how this compound affects plant growth, defense mechanisms, or signaling pathways.

Food Science

As a compound identified in food sources like celery stalks, 7-oxododec-11-enoic Acid may have implications in food science . Studies could investigate its impact on flavor, nutritional value, or its use as a food additive.

Metabolic Studies

This acid has been detected as a metabolite in human urine, suggesting it has a role in human metabolism . Research can be directed towards understanding its metabolic pathways and potential as a biomarker for dietary intake or metabolic disorders.

Therapeutic Applications

The compound belongs to the oxylipin family, known for their signaling properties. It could be investigated for its therapeutic potential in modulating inflammation, pain, or other physiological responses.

Industrial Applications

Due to its chemical structure, 7-oxododec-11-enoic Acid might be useful in industrial applications. Its potential as a precursor for bio-based materials or in the synthesis of specialty chemicals could be explored.

Safety and Hazards

The safety data sheet for a similar compound, 11-Dodecenoic acid, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

7-oxododec-11-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-2-3-5-8-11(13)9-6-4-7-10-12(14)15/h2H,1,3-10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSFEDLMFNBDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402557
Record name 7-oxo-11-Dodecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54921-60-7
Record name 7-oxo-11-Dodecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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